molecular formula C22H28N2O2 B4460240 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide

3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide

Cat. No. B4460240
M. Wt: 352.5 g/mol
InChI Key: JNSOVAMADRJSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinone derivatives. MPHP is a designer drug that has gained popularity in recent years due to its psychoactive effects.

Mechanism of Action

3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide acts as a potent inhibitor of dopamine and norepinephrine reuptake, leading to an increase in their extracellular concentrations. 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has also been shown to have a high affinity for the serotonin transporter, leading to the release of serotonin. These effects suggest that 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide may have potential therapeutic applications in the treatment of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has been shown to produce a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. In addition, 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has been shown to produce a range of subjective effects, including euphoria, increased energy, and increased sociability. These effects are thought to be mediated by the release of dopamine, norepinephrine, and serotonin in the brain.

Advantages and Limitations for Lab Experiments

3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has several advantages as a research tool, including its ability to selectively target dopamine, norepinephrine, and serotonin transporters. However, 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide also has several limitations, including its potential for abuse and its lack of specificity for these transporters.

Future Directions

There are several future directions for research on 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide, including the development of more selective and potent inhibitors of dopamine, norepinephrine, and serotonin transporters. In addition, future research should focus on the potential therapeutic applications of 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide in the treatment of depression and other psychiatric disorders. Finally, future research should also focus on the potential risks associated with 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide use, including its potential for abuse and addiction.

Scientific Research Applications

3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has been used in scientific research to study its effects on the central nervous system. In vitro studies have shown that 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide acts as a potent inhibitor of dopamine and norepinephrine reuptake, leading to an increase in their extracellular concentrations. 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide has also been shown to have a high affinity for the serotonin transporter, leading to the release of serotonin. These effects suggest that 3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide may have potential therapeutic applications in the treatment of depression and other psychiatric disorders.

properties

IUPAC Name

3-(4-methylphenyl)-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-3-5-18(6-4-17)7-12-22(25)23-19-8-10-20(11-9-19)26-21-13-15-24(2)16-14-21/h3-6,8-11,21H,7,12-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSOVAMADRJSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.